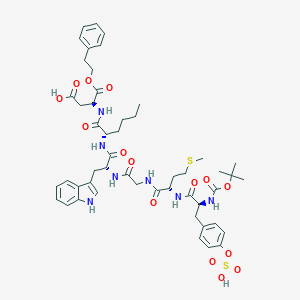
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Benzanilide has been extensively studied for its potential applications in scientific research. One area of research that has explored the use of benzanilide is in the field of cancer research. Studies have shown that benzanilide has the potential to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Another area of research that has explored the use of benzanilide is in the field of neuroscience. Studies have shown that benzanilide has the potential to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of benzanilide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or modulating the activity of certain neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Benzanilide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzanilide in lab experiments is that it has been extensively studied, making it a well-characterized compound. Additionally, it has been shown to have a variety of potential applications, making it a versatile compound for scientific research.
One limitation of using benzanilide in lab experiments is that its mechanism of action is not fully understood. Additionally, its effects may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are many potential future directions for research on benzanilide. One area of research that could be explored is the development of new cancer treatments based on benzanilide. Another area of research that could be explored is the use of benzanilide in the treatment of neurological disorders.
Conclusion
In conclusion, benzanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the potential to inhibit the growth of cancer cells and modulate the activity of certain neurotransmitters. While its mechanism of action is not fully understood, it has the potential to be a versatile compound for scientific research in the future.
Métodos De Síntesis
The synthesis of benzanilide can be achieved through a variety of methods, including the reaction of aniline with N,N-diethyl-2-bromoacetamide. This reaction produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methoxyacetyl chloride to produce benzanilide. Other methods of synthesis include the reaction of aniline with N,N-diethyl-2-chloroacetamide, which produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methanol to produce benzanilide.
Propiedades
Número CAS |
100678-34-0 |
|---|---|
Nombre del producto |
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- |
Fórmula molecular |
C20H27N3O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H27N3O2/c1-4-22(5-2)14-15-23(19-9-7-6-8-18(19)21)20(24)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15,21H2,1-3H3 |
Clave InChI |
LUZKHZZVDYHFLK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
Otros números CAS |
100678-34-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)